molecular formula C6H9NO2 B14265124 2(3H)-Furanone, dihydro-3-[(methylamino)methylene]-, (3E)- CAS No. 168417-24-1

2(3H)-Furanone, dihydro-3-[(methylamino)methylene]-, (3E)-

Cat. No.: B14265124
CAS No.: 168417-24-1
M. Wt: 127.14 g/mol
InChI Key: JWLLZZHOXWKUDO-UHFFFAOYSA-N
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Description

2(3H)-Furanone, dihydro-3-[(methylamino)methylene]-, (3E)- is an organic compound belonging to the class of furanones Furanones are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Furanone, dihydro-3-[(methylamino)methylene]-, (3E)- typically involves the reaction of a furanone derivative with a methylamine source under controlled conditions. One common method involves the use of a base-catalyzed reaction where the furanone derivative is treated with methylamine in the presence of a suitable solvent. The reaction is carried out at a specific temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the product. The use of advanced purification techniques such as chromatography and crystallization further enhances the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Furanone, dihydro-3-[(methylamino)methylene]-, (3E)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides, amines, and thiols are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted furanones.

Scientific Research Applications

2(3H)-Furanone, dihydro-3-[(methylamino)methylene]-, (3E)- has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2(3H)-Furanone, dihydro-3-[(methylamino)methylene]-, (3E)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-2,3-dihydrofuran: Another furanone derivative with similar structural features.

    2,5-Furandione, dihydro-3-methylene-: A related compound with different functional groups.

Uniqueness

2(3H)-Furanone, dihydro-3-[(methylamino)methylene]-, (3E)- is unique due to its specific methylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

168417-24-1

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

3-(methylaminomethylidene)oxolan-2-one

InChI

InChI=1S/C6H9NO2/c1-7-4-5-2-3-9-6(5)8/h4,7H,2-3H2,1H3

InChI Key

JWLLZZHOXWKUDO-UHFFFAOYSA-N

Canonical SMILES

CNC=C1CCOC1=O

Origin of Product

United States

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